An In-depth Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (CAS: 69048-98-2)
An In-depth Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (CAS: 69048-98-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one (CAS: 69048-98-2), a key heterocyclic intermediate in synthetic organic chemistry. The document details its chemical and physical properties, outlines established and putative synthesis protocols, and discusses its significant application in the pharmaceutical industry, particularly as a precursor in the synthesis of the potent opioid analgesic, Alfentanil. Experimental procedures, safety data, and logical workflows for its synthesis and utilization are presented to support research and development activities.
Introduction
1-Ethyl-1,2-dihydro-5H-tetrazol-5-one is a substituted tetrazolone, a class of five-membered nitrogen-containing heterocycles. Tetrazole chemistry has garnered significant interest since its inception in the late 19th century, with applications spanning medicine, materials science, and agriculture.[1][2] Tetrazolones, in particular, are recognized as effective bioisosteres for carboxylic acids, a property leveraged in drug design to enhance pharmacokinetic profiles.[1] The title compound serves as a crucial building block in multi-step syntheses, most notably in the production of Alfentanil, a short-acting synthetic opioid analgesic.[1][3][4] This guide aims to consolidate the available technical information on 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one to facilitate its synthesis and application in a research and development setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 69048-98-2 | [1][5][6] |
| Molecular Formula | C₃H₆N₄O | [5][6] |
| Molecular Weight | 114.11 g/mol | [1][6] |
| Appearance | White to off-white or beige-brownish solid/crystals | [4][7] |
| Melting Point | 80 °C | [5][6] |
| Boiling Point | 121 °C | [6] |
| Density | 1.55 g/cm³ | [5][6] |
| Flash Point | 27 °C | [6] |
| pKa (Predicted) | -1.42 ± 0.20 | [4][7] |
| Solubility | Slightly soluble in Chloroform and Dichloromethane | [6] |
| InChI Key | YVVZUMUVGRLSRZ-UHFFFAOYSA-N | [1] |
| SMILES | CCn1[nH]nnc1=O | [5] |
Synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one
The synthesis of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one can be achieved through several synthetic routes, primarily involving the formation of the tetrazole ring via cycloaddition or the alkylation of a pre-formed tetrazolone core.[1]
Synthesis via [3+2] Cycloaddition
A common and direct method for the synthesis of substituted tetrazoles is the [3+2] cycloaddition reaction between an azide source and a nitrile.[1] For the synthesis of the title compound, this would involve the reaction of sodium azide with an ethyl isocyanate or a related precursor that can provide the ethyl group at the N1 position.
Logical Workflow for Cycloaddition Synthesis
Caption: Logical workflow for the synthesis via [3+2] cycloaddition.
Exemplary Experimental Protocol (Adapted from general tetrazole synthesis):
-
Materials: Ethyl isocyanate, sodium azide, ammonium chloride, and dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl isocyanate (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in DMF.
-
Heat the reaction mixture at a temperature range of 100-120 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthesis via Alkylation of a Tetrazolone Precursor
An alternative route involves the alkylation of a pre-formed 1,2-dihydro-5H-tetrazol-5-one ring with an ethylating agent.[1] This method allows for the introduction of the ethyl group in a separate step.
Logical Workflow for Alkylation Synthesis
Caption: Logical workflow for the synthesis via alkylation.
Exemplary Experimental Protocol (Adapted from general tetrazole alkylation):
-
Materials: 1,2-dihydro-5H-tetrazol-5-one, ethyl iodide, potassium carbonate, and acetone.
-
Procedure:
-
To a stirred suspension of 1,2-dihydro-5H-tetrazol-5-one (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone, add ethyl iodide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Application in the Synthesis of Alfentanil
The primary documented application of 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one is as a key intermediate in the multi-step synthesis of Alfentanil.[1][8][9] The synthesis involves the N-alkylation of a piperidine derivative with a side chain derived from the title compound. A common strategy is to first convert 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one to a more reactive electrophile, such as 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, which is then used to alkylate the piperidine nitrogen.[8][10]
Workflow for the Synthesis of Alfentanil Intermediate
Caption: Workflow for Alfentanil synthesis using the title compound.
Experimental Protocol for the Preparation of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (Adapted from Patent Literature): [11]
-
Materials: 1-Ethyl-1,4-dihydro-5H-tetrazol-5-one (75 g, 0.65 mole), 1,2-dibromoethane (320 g, 1.69 mole), acetonitrile (200 mL), and triethylamine (68 g, 0.66 mole).[11]
-
Procedure:
-
Charge a 2-liter reaction flask with all the reactants under a nitrogen atmosphere.[11]
-
Stir the mixture using a mechanical stirrer and heat to reflux for approximately one hour.[11]
-
Monitor the reaction completion by LC.[11]
-
Evaporate the acetonitrile using a rotary evaporator.[11]
-
Add deionized water (200 mL) and methylene chloride (500 mL) and stir for 5 minutes.[11]
-
Separate the layers and wash the organic layer with water.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[11]
-
Spectroscopic and Analytical Data
| Analysis Type | Expected/Reported Data |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 3.9-4.2 ppm and a triplet around 1.3-1.5 ppm) and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the ethyl group carbons, and the carbonyl carbon of the tetrazolone ring. |
| FT-IR | Characteristic peaks for N-H stretching, C=O stretching (around 1700-1750 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 114.11 g/mol . |
Safety and Handling
1-Ethyl-1,2-dihydro-5H-tetrazol-5-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
-
Storage: Store in a refrigerator under an inert atmosphere. The compound is reported to be moisture-sensitive.[6]
Conclusion
1-Ethyl-1,2-dihydro-5H-tetrazol-5-one is a valuable synthetic intermediate with a significant role in the pharmaceutical industry, particularly in the synthesis of Alfentanil. This technical guide has provided a consolidated resource on its properties, synthesis, and applications. The detailed workflows and exemplary protocols are intended to assist researchers and drug development professionals in their work with this compound. As with all chemical syntheses, appropriate safety measures and analytical characterization are paramount.
Disclaimer: This document is intended for informational purposes for qualified scientific professionals and is not a substitute for a comprehensive risk assessment prior to any experimental work. All procedures should be carried out by trained individuals in a suitable laboratory setting.
References
- 1. 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one | 69048-98-2 | Benchchem [benchchem.com]
- 2. DE60030883T2 - PROCESS FOR THE PREPARATION OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one - Protheragen [protheragen.ai]
- 5. 5H-tetrazol-5-one, 1-ethyl-1,2-dihydro- | CAS 69048-98-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1-ethyl-1,2-dihydro-5H-tetrazol-5-one CAS#: 69048-98-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]
- 9. Synthetic 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-one derivatives of fentanyl: alfentanil (R 39209), a potent, extremely short-acting narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2001040184A2 - Methods for the syntheses of alfentanil, sufentanil and remifentanil - Google Patents [patents.google.com]
- 11. WO2001040184A2 - Methods for the syntheses of alfentanil, sufentanil and remifentanil - Google Patents [patents.google.com]
